
2-Methyl-3,5-dinitrobenzoic acid
Overview
Description
Chemical Structure and Synthesis 2-Methyl-3,5-dinitrobenzoic acid (CAS: 28169-46-2) is a nitro-substituted aromatic carboxylic acid with the molecular formula C₈H₆N₂O₆ (molecular weight: 226.15 g/mol). It features a benzene ring substituted with a methyl group at position 2, nitro groups at positions 3 and 5, and a carboxylic acid group at position 1. The compound is synthesized via esterification of its precursor, this compound, using methanol and sulfuric acid as a catalyst, yielding colorless crystals after recrystallization .
Crystal Structure Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group: C2/c) with lattice parameters:
- $ a = 26.8441(16) \, \text{Å}, \, b = 5.1044(3) \, \text{Å}, \, c = 13.8853(10) \, \text{Å}, \, \beta = 104.544(3)^\circ $, and $ V = 1841.6(2) \, \text{Å}^3 $.
Disorder is observed in the nitro groups and hydrogen atoms, with intra- and intermolecular C–H···O hydrogen bonds stabilizing the structure in zigzag polymeric chains .
Applications The compound serves as a key intermediate in synthesizing isocoumarins, bioactive molecules with antitumor and anticancer properties . It also generates N-heterocyclic carbene (NHC)-bound o-quinodimethane (o-QDM) intermediates for enantioselective synthesis of tetracyclic δ-lactones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 2-methylbenzoic acid. The nitration process typically involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar nitration protocols but with optimized conditions for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Typical conditions involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: The major products are 2-methyl-3,5-diaminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
2-Methyl-3,5-dinitrobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dinitrobenzoic acid and its derivatives often involves interactions with cellular membranes and enzymes. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with ergosterol synthesis, a crucial component of fungal cell membranes . The nitro groups play a significant role in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs with Nitro and Carboxylic Acid Groups
(a) 3,5-Dinitrobenzoic Acid
- Molecular Formula : C₇H₄N₂O₆.
- Key Differences : Lacks the methyl group at position 2.
- Properties : Higher acidity due to electron-withdrawing nitro groups.
- Applications : Used as a derivatizing agent in chromatography and colorimetric assays (e.g., detection of mefenamic acid) .
(b) 2,4-Dinitrotoluene
- Molecular Formula : C₇H₆N₂O₄.
- Key Differences : Replaces the carboxylic acid group with a methyl group.
- Properties : Less polar; used as an explosive precursor.
- Structural Insight : The absence of a carboxylic acid group reduces hydrogen-bonding interactions compared to 2-methyl-3,5-dinitrobenzoic acid .
Derivatives with Functional Group Modifications
(a) Methyl 2-Methyl-3,5-dinitrobenzoate
- Molecular Formula : C₉H₈N₂O₆.
- Key Differences : Carboxylic acid is esterified to a methyl ester.
- Structural Impact : The ester group increases hydrophobicity and alters crystal packing. Dihedral angles between the benzene ring and ester group (24.27°) differ significantly from the parent acid .
(b) 2-Chloro-3,5-dinitrobenzoic Acid
- Molecular Formula : C₇H₃ClN₂O₆.
- Key Differences : Methyl group replaced by chlorine.
- Properties : Enhanced reactivity in nucleophilic substitution reactions due to the Cl substituent.
- Applications : Intermediate in agrochemical synthesis .
Halogenated and Amino-Substituted Analogs
(a) 3,5-Dibromobenzoic Acid
- Molecular Formula : C₇H₄Br₂O₂.
- Key Differences : Nitro groups replaced by bromine atoms.
- Properties : Lower acidity; used in coordination chemistry due to Br’s polarizability .
(b) 4-Amino-3,5-dinitrobenzoic Acid (ADBA)
- Molecular Formula : C₇H₅N₃O₆.
- Key Differences: Amino group at position 4.
- Applications : Chromogenic reagent in diazo coupling reactions for pharmaceutical assays .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Methyl-3,5-dinitrobenzoic acid (MDNB) is a chemical compound with the molecular formula and a molecular weight of 226.14 g/mol. It is recognized for its diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds and isoquinolones. This article explores the biological activity of MDNB, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 226.14 g/mol
- CAS Number : 28169-46-2
- Solubility : Soluble in water
Pharmacological Properties
MDNB has been studied for its potential anti-cancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance, Varanda et al. (2004) reported that MDNB derivatives showed significant anti-cancer activity, suggesting its utility in developing new cancer therapies .
The mechanism by which MDNB exerts its biological effects is not fully elucidated; however, it is suggested that the nitro groups in its structure may play a crucial role in mediating interactions with biological macromolecules, potentially leading to oxidative stress and subsequent apoptosis in cancer cells .
Toxicological Profile
MDNB is categorized as a hazardous substance. It can cause skin and eye irritation upon contact, and inhalation may lead to respiratory issues . The following table summarizes the toxicological data:
Toxicity Parameter | Value |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Respiratory Irritation | May cause respiratory irritation (H335) |
Anti-Cancer Activity
A study by Varanda et al. (2004) evaluated the anti-cancer potential of MDNB derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
Analytical Applications
MDNB has also been utilized in analytical chemistry as a reagent for creatinine assays. A method involving methyl-3,5-dinitrobenzoate demonstrated improved specificity and precision over traditional picrate methods, making it a valuable tool in clinical laboratories .
Synthesis and Derivatives
MDNB serves as a precursor for synthesizing various heterocyclic compounds and isoquinolones, which have their own biological activities. This versatility highlights the importance of MDNB in medicinal chemistry.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Methyl-3,5-dinitrobenzoic acid?
The synthesis typically involves nitration of a methyl-substituted benzoic acid precursor. For example, benzoic acid derivatives undergo nitration using a mixture of concentrated nitric acid and oleum (fuming sulfuric acid) at controlled temperatures (60–80°C) to introduce nitro groups at the 3- and 5-positions. Optimization of molar ratios (e.g., 3.4:1 HNO₃:substrate) and reaction duration (10 hours) can yield this compound with ~72% purity . Post-synthesis purification via recrystallization from ethanol/water mixtures is critical to remove impurities .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system with planar benzene rings and nitro groups oriented at dihedral angles (e.g., 60.21° and 4.22° relative to the aromatic ring). Hydrogen bonding (C–H···O) stabilizes the lattice, forming zigzag polymeric chains. Software like SHELXL (via the WinGX suite) refines structural parameters, achieving R-factors of ~0.035 .
Q. What spectroscopic methods characterize this compound?
- NMR : H and C NMR identify methyl, nitro, and carboxyl groups.
- IR : Peaks at ~1700 cm (C=O stretch) and 1530–1350 cm (asymmetric/symmetric NO₂ stretches) confirm functional groups.
- UV-Vis : pH-dependent spectral shifts (e.g., absorption maxima at 425 nm under alkaline conditions) indicate acid-base equilibria .
Advanced Research Questions
Q. What reaction mechanisms govern the alkaline hydrolysis of nitroaromatic compounds like this compound?
Q. What are the ecotoxicological impacts and assessment methods for this compound?
Q. How does this compound behave in metal coordination chemistry?
The compound forms 1D polymeric chains with metals like Sr. The carboxylate group bridges metal centers, with Sr–O bond lengths ranging 2.48–2.81 Å. Coordination environments are octahedral (six oxygen donors from carboxylates and nitro groups). Such complexes are characterized by SCXRD and FTIR .
Q. Methodological Notes
Properties
IUPAC Name |
2-methyl-3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNZMKTJIBBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067360 | |
Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28169-46-2 | |
Record name | 2-Methyl-3,5-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28169-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dinitro-o-toluic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3,5-dinitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitro-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.422 | |
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Record name | 3,5-DINITRO-O-TOLUIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025937BG8P | |
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Retrosynthesis Analysis
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